METHYL 4-(2-PHENOXYBENZAMIDO)BENZOATE
Description
METHYL 4-(2-PHENOXYBENZAMIDO)BENZOATE is a benzoate ester derivative characterized by a phenoxybenzamido substituent at the para position of the benzoate backbone.
Properties
IUPAC Name |
methyl 4-[(2-phenoxybenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-25-21(24)15-11-13-16(14-12-15)22-20(23)18-9-5-6-10-19(18)26-17-7-3-2-4-8-17/h2-14H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSVHXSXTMOGGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-phenoxybenzamido)benzoate typically involves the esterification of benzoic acid derivatives with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . Another method involves the reaction of benzoic acid with diazomethane in an ether solution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-phenoxybenzamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, such as nitration with nitric acid to form nitro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding amines and alcohols.
Substitution: Nitrobenzoate derivatives.
Scientific Research Applications
Methyl 4-(2-phenoxybenzamido)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-(2-phenoxybenzamido)benzoate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Substituent Comparison
Key Observations :
- Phenoxybenzamido vs. Acetamido: The phenoxy group in the target compound introduces greater steric hindrance and lipophilicity compared to the simpler acetamido group in METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE. This may enhance membrane permeability but reduce aqueous solubility .
- Piperazinyl Modification : The piperazinyl-acetamido group in the compound from adds a basic nitrogen, which could modulate electronic properties and enhance binding to targets like neurotransmitter receptors .
Physicochemical and Electronic Properties
Table 3: Inferred Property Comparison
Implications :
- The higher molecular weight and lipophilicity of the phenoxy derivative may favor CNS penetration but limit solubility, necessitating formulation adjustments.
- The hydroxy group in METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE enhances polarity, making it more suitable for aqueous-based applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
